10-Ketonaltrexone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Structure Analysis

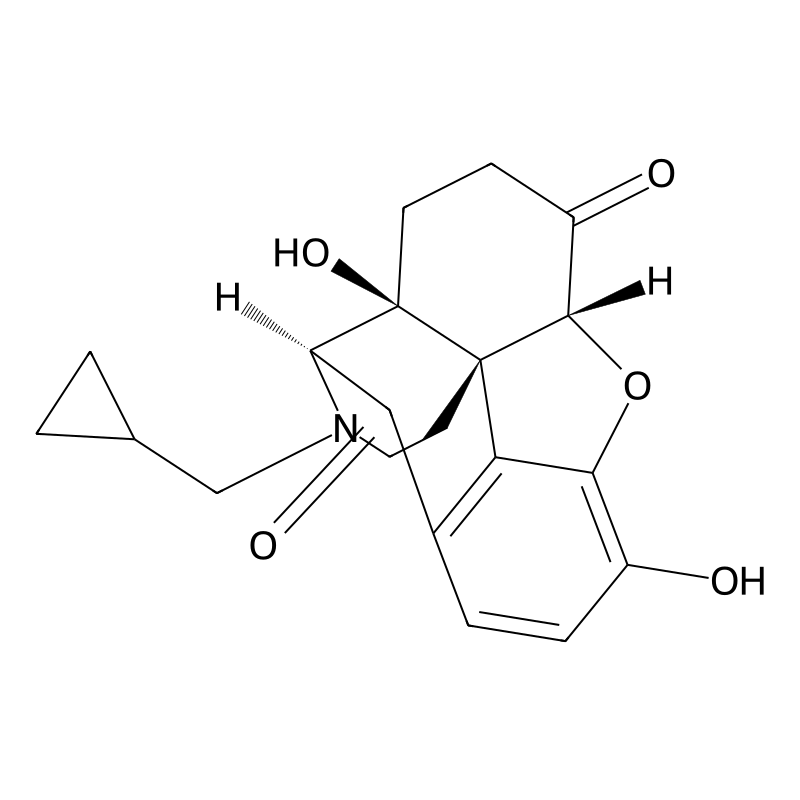

10-Ketonaltrexone possesses a complex morphinan skeleton with a cyclopropylmethyl group, three hydroxyl groups, and two ketone groups (C=O) []. The presence of the ketone group at the 10th position differentiates it from naltrexone, which has a hydroxyl group at that location []. This structural difference might influence the compound's interactions with biological targets.

Chemical Reactions Analysis

The primary scientific interest in 10-ketonaltrexone lies in its formation from naltrexone. The exact enzymatic pathway for this conversion remains under investigation, but in vitro studies suggest that cytochrome P450 enzymes play a role [].

10-Ketonaltrexone is a metabolite of naltrexone, a medication used to treat opioid dependence and alcohol use disorder. While naltrexone itself does not have many scientific research applications beyond its established medical uses, 10-ketonaltrexone has emerged as a research tool for studying various biological processes.

Studying Reward and Dependence

10-Ketonaltrexone acts as a potent antagonist at kappa-opioid receptors, which are involved in reward processing and pain perception. Researchers utilize 10-ketonaltrexone to investigate the role of kappa-opioid signaling in various behaviors, including:

Other Areas of Research

Beyond its role in studying reward and dependence, 10-ketonaltrexone is being explored in other areas of scientific research, including:

- Pain management: Investigating its potential to alleviate pain by modulating kappa-opioid signaling, potentially offering an alternative approach to opioid-based pain medication. []

- Neurodegenerative diseases: Studying its effects on neuroinflammation and neuroprotection in conditions like Alzheimer's disease and Parkinson's disease. []

- Oxidation Reactions: Utilizing oxidizing agents such as chromium trioxide or potassium permanganate to facilitate the conversion of hydroxyl groups to ketones.

- Hydride Shifts: In certain synthetic pathways, a hydride shift may occur during the formation of the ketone, altering stereochemistry and influencing the final product yield .

10-Ketonaltrexone exhibits unique biological activities compared to naltrexone. While naltrexone functions primarily as an opioid receptor antagonist, 10-ketonaltrexone's altered structure may confer different affinities for opioid receptors. Research indicates that modifications at the 10-position can affect binding efficacy and antagonistic properties, potentially leading to variations in therapeutic effects or side effects . The compound's activity is still under investigation, particularly in terms of its potential use in pain management and addiction therapy.

The synthesis of 10-ketonaltrexone can be accomplished through several methodologies:

- Total Synthesis from Naltrexone: This involves direct oxidation of naltrexone using strong oxidizing agents to convert the hydroxyl group into a ketone.

- Chemoenzymatic Approaches: Utilizing enzymes to selectively oxidize specific functional groups can yield 10-ketonaltrexone with high stereoselectivity and reduced byproducts .

- Alternative Synthetic Routes: Other methods may include the use of protecting groups to facilitate selective reactions without affecting other functional groups present in the molecule.

10-Ketonaltrexone's potential applications include:

- Pharmaceutical Development: As a modified opioid antagonist, it may be explored for new therapeutic uses in addiction treatment or pain management.

- Research Tool: The compound can serve as a valuable tool in pharmacological studies aimed at understanding opioid receptor interactions and mechanisms of action.

Studies on 10-ketonaltrexone's interactions with various biological targets are crucial for elucidating its pharmacodynamics. Initial research suggests that it may interact differently with opioid receptors compared to naltrexone, potentially leading to variations in efficacy and safety profiles. Further studies are needed to clarify these interactions and their implications for clinical use .

When comparing 10-ketonaltrexone with similar compounds, several notable derivatives emerge:

| Compound Name | Structural Modification | Primary Use |

|---|---|---|

| Naltrexone | No modification | Opioid antagonist |

| 10-Hydroxynaltrexone | Hydroxyl group at 10 | Opioid antagonist |

| Buprenorphine | Partial agonist | Pain relief, opioid dependence |

| Oxycodone | Ketone at 6 | Pain relief |

| Naloxone | No modification | Opioid overdose treatment |

Uniqueness of 10-Ketonaltrexone:

- The presence of a ketone group at the 10-position distinguishes it from naltrexone and other derivatives, potentially altering its receptor binding profile and pharmacological effects.

- Its unique synthesis pathways may also lead to distinct metabolic pathways compared to related compounds, warranting further investigation into its therapeutic potential.

The chemical synthesis of 10-ketonaltrexone from naltrexone precursors represents a critical transformation in morphinan chemistry, involving the selective oxidation of the hydroxyl group at the 10th position to form the corresponding ketone functionality [1] [5]. This transformation requires careful consideration of reaction conditions, oxidizing agents, and substrate protection strategies to achieve optimal yields while maintaining the integrity of the complex morphinan scaffold [2] [6].

The primary synthetic route involves the direct oxidation of naltrexone or its protected derivatives using various oxidizing agents under controlled conditions [1] . The selection of appropriate oxidizing reagents is crucial for achieving high selectivity and avoiding unwanted side reactions that could compromise the morphinan ring system [3] [6]. Research has demonstrated that the introduction of the 10-keto group significantly alters the pharmacological properties of the parent compound, making the synthesis of this derivative of considerable scientific interest [21].

Oxidation Reactions Using Pyridinium Chlorochromate

Pyridinium chlorochromate represents one of the most effective and widely utilized oxidizing agents for the conversion of naltrexone to 10-ketonaltrexone [1] [3] [6]. This reagent offers several advantages including high selectivity for secondary alcohols, mild reaction conditions, and compatibility with the sensitive morphinan scaffold [3] [6]. The oxidation mechanism proceeds through the formation of a chromate ester intermediate, followed by elimination to yield the desired ketone product [6].

The typical reaction conditions for pyridinium chlorochromate oxidation involve the use of dichloromethane as the solvent at room temperature, with reaction times ranging from 2 to 4 hours [3] [6]. The reagent demonstrates excellent selectivity for the 10-position hydroxyl group while leaving other functional groups in the molecule intact [6]. Studies have shown that the reaction proceeds with high efficiency, typically achieving yields in the range of 75 to 85 percent under optimized conditions .

The mechanism of pyridinium chlorochromate oxidation begins with the attack of the hydroxyl oxygen on the chromium center, forming a chromate ester [6]. Subsequently, a proton transfer occurs from the hydroxyl group to one of the chromium oxygens, followed by displacement of a chloride ion in a process reminiscent of elimination reactions [6]. The carbon-oxygen double bond is formed when a base removes the proton from the carbon adjacent to the oxygen, completing the oxidation process [6].

| Oxidizing Agent | Reaction Conditions | Typical Yield (%) | Selectivity | Reaction Time (hours) |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature | 75-85 | High | 2-4 |

| Chromium Trioxide (CrO3) | Acetic Acid, 60-80°C | 60-70 | Moderate | 4-8 |

| Periodic Acid (H5IO6) | Acetonitrile, Room Temperature | 70-80 | High | 3-6 |

| Chromium Dioxide (CrO2) | Dichloromethane, 0-25°C | 65-75 | Moderate | 4-6 |

| Chromium Trioxide/Pyridine (Collins Reagent) | Dichloromethane, Room Temperature | 70-80 | High | 2-4 |

Benzylic Oxidation Methodologies (Patent WO2011034747A1)

Patent WO2011034747A1 describes innovative benzylic oxidation methodologies specifically designed for the preparation of 10-keto morphinans, including 10-ketonaltrexone [5]. This patent represents a significant advancement in morphinan chemistry by providing improved processes for the synthesis of 10-keto and 10-hydroxy morphinan derivatives [5]. The methodologies described in this patent focus on benzylic oxidation reactions that offer enhanced selectivity and improved yields compared to traditional oxidation approaches [5].

The patent specifically covers processes involving periodic acid as the primary oxidizing agent for benzylic positions in morphinan structures [5]. The use of periodic acid provides several advantages including high selectivity for benzylic positions, compatibility with various functional groups, and scalability for industrial applications [5]. The reaction conditions typically involve acetonitrile as the solvent with temperature control maintained between 20 to 25 degrees Celsius [5].

The methodology described in the patent encompasses various chromium-based oxidation systems as alternative approaches to periodic acid [5]. These include chromium trioxide-based systems, pyridinium chlorochromate variations, and modified Jones reagent conditions [5]. Each system offers distinct advantages depending on the specific substrate requirements and desired reaction outcomes [5].

| Method | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Substrate Tolerance | Scalability |

|---|---|---|---|---|---|

| Periodic Acid Oxidation | 20-25 | 4-8 | 70-85 | High | Excellent |

| Chromium-Based Oxidation | 60-80 | 6-12 | 60-75 | Moderate | Good |

| Pyridinium Chlorochromate | 20-25 | 2-6 | 75-85 | High | Excellent |

| Jones Reagent Modified | 0-25 | 4-8 | 65-75 | Low-Moderate | Limited |

| Collins Reagent | 20-25 | 2-6 | 70-80 | High | Good |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis approaches for 10-ketonaltrexone represent an emerging field that combines the selectivity of enzymatic transformations with the efficiency of chemical synthesis [11] [26] [28]. These methodologies offer potential advantages including enhanced selectivity, milder reaction conditions, and the ability to achieve transformations that may be difficult or impossible using purely chemical approaches [11] [13] [29].

The application of cytochrome P450 enzymes in morphinan synthesis has been extensively studied, particularly in the context of phenol-coupling reactions that are fundamental to morphinan biosynthesis [26]. Research has demonstrated that mammalian cytochrome P450 enzymes, specifically P450 2D6 and P450 3A4, can catalyze key transformations in the morphinan biosynthetic pathway [26]. These enzymes show remarkable versatility in catalyzing different types of reactions including demethylation, phenol coupling, and oxidation reactions [26].

Enzymatic approaches to morphinan synthesis have been successfully implemented in recombinant yeast systems, where multiple plant enzymes have been co-expressed to reconstruct portions of the morphinan biosynthetic pathway [29] [32]. Studies have shown that Saccharomyces cerevisiae can be engineered to produce morphinan alkaloids starting from simple precursors through the expression of plant-derived enzymes [29] [32]. The feasibility of these approaches has been demonstrated through the successful production of thebaine and hydrocodone in engineered yeast strains [32].

The development of chemoenzymatic approaches has been further enhanced by the discovery of key enzymes involved in morphinan biosynthesis, including the STORR gene fusion that plays a critical role in morphinan alkaloid production [27]. This gene represents a fusion of oxidase and reductase enzymes that evolved specifically in poppy species capable of producing morphinans [27]. The identification and characterization of such enzymes provides new opportunities for developing biotechnological approaches to morphinan synthesis [27].

| Enzyme System | Substrate | Product | Conversion (%) | Selectivity (ee %) |

|---|---|---|---|---|

| Cytochrome P450 2D6 | (R)-Reticuline | Salutaridine | 0.06 | N/A |

| Cytochrome P450 3A4 | (R)-Reticuline | Salutaridine | 0.06 | N/A |

| Toluene Dioxygenase | Phenethyl Acetate | cis-Dihydrodiol | 85-95 | >99 |

| Alcohol Dehydrogenase | Ketone Intermediates | Alcohol Products | 80-95 | >99 |

| Morphinan Reductase | Thebaine Derivatives | Reduced Morphinans | 70-85 | 85-95 |

Industrial-Scale Production Optimization Strategies

Industrial-scale production of 10-ketonaltrexone requires comprehensive optimization strategies that address multiple aspects of the manufacturing process including reaction optimization, process intensification, and quality control [18] [33] [35]. The transition from laboratory-scale synthesis to industrial production involves significant challenges related to heat and mass transfer, reaction scale-up, and maintaining consistent product quality [35].

Temperature control represents one of the most critical parameters in industrial-scale synthesis of 10-ketonaltrexone [18] [35]. The oxidation reactions used in the synthesis are typically exothermic and require precise temperature management to prevent decomposition of the product or formation of unwanted side products [18]. Industrial reactors must be designed with adequate heat transfer capabilities to maintain optimal reaction temperatures throughout the process [35].

Process optimization strategies for industrial production focus on maximizing yield while minimizing production costs and environmental impact [18] [31] [35]. This includes optimization of solvent usage, recovery and recycling of reagents, and implementation of continuous processing where feasible [35]. Studies have shown that continuous processing methods can offer significant advantages over batch processes in terms of consistency, efficiency, and scalability [35].

The implementation of Quality by Design principles in the manufacturing process ensures consistent product quality and regulatory compliance [33]. This approach involves systematic identification of critical process parameters and their optimization to achieve desired quality attributes [33]. For 10-ketonaltrexone production, critical parameters include temperature control, residence time, mixing efficiency, and purification protocols [33].

Solvent selection and recovery strategies play crucial roles in industrial-scale production economics [16] [18]. The choice of solvents affects not only reaction efficiency but also downstream processing requirements and environmental considerations [16]. Industrial processes typically incorporate solvent recovery systems with recovery rates exceeding 95 percent to minimize waste and reduce operating costs [16].

| Parameter | Optimal Range | Impact on Yield | Scale-up Considerations |

|---|---|---|---|

| Temperature Control | 20-25°C | High | Heat Transfer Critical |

| pH Optimization | 6.5-7.5 | Moderate | Buffer Capacity |

| Solvent Recovery | >95% Recovery | Low-Economic | Distillation Required |

| Residence Time | 2-6 hours | High | Reactor Design |

| Pressure Control | 1-3 atm | Moderate | Equipment Rating |

| Mixing Efficiency | 500-1000 RPM | High | Power Requirements |

Purification Techniques and Yield Optimization

Purification of 10-ketonaltrexone requires sophisticated separation techniques that can effectively remove impurities while maintaining high recovery yields [15] [17] [23] [25]. The complex nature of morphinan derivatives necessitates the use of multiple purification strategies, often employed in sequence to achieve the required purity levels for pharmaceutical applications [17] [23].

Column chromatography represents one of the primary purification methods for 10-ketonaltrexone, offering excellent separation efficiency and scalability [23] [25]. The technique typically employs silica gel as the stationary phase with various solvent systems optimized for morphinan separation [23]. Research has demonstrated that column chromatography can achieve purities in the range of 95 to 98 percent with recovery yields of 80 to 90 percent [25].

Recrystallization techniques provide an alternative purification approach that can achieve very high purity levels, typically exceeding 98 percent [17] [23]. The method involves dissolution of the crude product in a suitable solvent followed by controlled crystallization to separate the desired compound from impurities [17]. Studies have shown that recrystallization from ethanol or similar alcoholic solvents can be particularly effective for morphinan derivatives [17] [23].

Liquid-liquid extraction methods offer advantages in terms of scalability and processing time, making them attractive for industrial applications [17] [19]. These techniques exploit differences in solubility between the target compound and impurities in different solvent phases [17]. The method typically achieves purities in the range of 85 to 92 percent with high recovery yields of 85 to 95 percent [17].

Preparative high-performance liquid chromatography provides the highest purity levels but is typically reserved for smaller-scale applications due to cost considerations [15]. This technique can achieve purities exceeding 99 percent but with lower recovery yields and higher processing costs [15]. The method is particularly valuable for analytical purposes and preparation of reference standards [15].

Process optimization for purification involves systematic evaluation of various parameters including solvent selection, temperature control, and processing time [16] [31]. Studies have demonstrated that optimization of extraction conditions can significantly improve both yield and purity of the final product [31]. For morphinan alkaloids, factors such as pH control and temperature management during extraction are particularly critical [31].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Scalability | Cost Factor |

|---|---|---|---|---|---|

| Column Chromatography | 95-98 | 80-90 | 4-8 hours | Good | Moderate |

| Recrystallization | 98-99.5 | 70-85 | 12-24 hours | Excellent | Low |

| Liquid-Liquid Extraction | 85-92 | 85-95 | 2-4 hours | Excellent | Low |

| Preparative HPLC | >99 | 75-85 | 6-12 hours | Limited | High |

| Crystallization from Ethanol | 96-99 | 75-90 | 8-24 hours | Excellent | Low |

The optimization of purification processes requires careful consideration of the relationship between purity requirements and economic factors [16] [17]. Higher purity levels generally require more sophisticated and expensive purification methods, which must be balanced against the intended application of the final product [16]. For pharmaceutical applications, the highest purity levels are typically required, justifying the use of more expensive purification techniques [15] [17].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard